molecular formula C25H26N4O3S3 B11625560 4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B11625560
M. Wt: 526.7 g/mol
InChI Key: MBBJAYTXPWNKEY-JWGURIENSA-N
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Description

The compound 4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide is a complex organic molecule featuring multiple functional groups, including a thiazolidine ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling of the Rings: The thiazolidine and pyrazole rings are then coupled through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the coupled product with a sulfonyl chloride in the presence of a base to introduce the N,N-dimethylbenzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazolidine and pyrazole rings could play a crucial role in binding to the active sites of enzymes, while the sulfonamide group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide: can be compared to other thiazolidine and pyrazole derivatives.

  • Compounds like 4-oxo-2-thioxo-1,3-thiazolidine and 1-phenyl-1H-pyrazole share structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both thiazolidine and pyrazole rings, along with the sulfonamide group, makes it a distinctive molecule with potential for diverse applications.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26N4O3S3

Molecular Weight

526.7 g/mol

IUPAC Name

4-[4-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H26N4O3S3/c1-4-5-15-28-24(30)22(34-25(28)33)16-19-17-29(20-9-7-6-8-10-20)26-23(19)18-11-13-21(14-12-18)35(31,32)27(2)3/h6-14,16-17H,4-5,15H2,1-3H3/b22-16-

InChI Key

MBBJAYTXPWNKEY-JWGURIENSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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